molecular formula C21H26N2O B11420849 1-[4-(2-methylphenoxy)butyl]-2-propyl-1H-benzimidazole

1-[4-(2-methylphenoxy)butyl]-2-propyl-1H-benzimidazole

Cat. No.: B11420849
M. Wt: 322.4 g/mol
InChI Key: FSWSBCXRRUINOP-UHFFFAOYSA-N
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Description

1-[4-(2-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure with a butyl chain substituted with a 2-methylphenoxy group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method is the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. The resulting benzodiazole is then alkylated with 1-bromo-4-(2-methylphenoxy)butane in the presence of a base such as potassium carbonate to introduce the butyl chain. Finally, the propyl group is introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the butyl chain, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of alkanes or amines.

Scientific Research Applications

1-[4-(2-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-METHYLPHENOXY)BUTYL]-1H-BENZIMIDAZOLE
  • 1-[4-(2-METHYLPHENOXY)BUTYL]-1H-IMIDAZOLE
  • 1-[4-(2-METHYLPHENOXY)BUTYL]-1H-TRIAZOLE

Uniqueness

1-[4-(2-METHYLPHENOXY)BUTYL]-2-PROPYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylphenoxy group and the propyl chain can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-(2-methylphenoxy)butyl]-2-propylbenzimidazole

InChI

InChI=1S/C21H26N2O/c1-3-10-21-22-18-12-5-6-13-19(18)23(21)15-8-9-16-24-20-14-7-4-11-17(20)2/h4-7,11-14H,3,8-10,15-16H2,1-2H3

InChI Key

FSWSBCXRRUINOP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3C

Origin of Product

United States

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